

# Glidobactin F: A Chemical Probe for Elucidating Proteasome Function

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## Compound of Interest

Compound Name: *Glidobactin F*

Cat. No.: *B15560534*

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## Application Notes

**Glidobactin F** is a member of the **glidobactin** family of natural products, a class of potent, irreversible inhibitors of the eukaryotic 20S proteasome.[1][2] While specific research on **Glidobactin F** is limited, with it being identified as a minor variant in its biosynthetic pathway, its structural similarity to well-characterized analogues like Glidobactin A and D suggests it functions as a powerful chemical probe for investigating the ubiquitin-proteasome system (UPS).[3] The UPS is a critical pathway for protein degradation, regulating numerous cellular processes, and its dysregulation is linked to diseases like cancer, making it a key therapeutic target.[4][5]

The primary mechanism of action for the **glidobactin** family is the covalent and irreversible inhibition of the proteasome's catalytic core. This is achieved through a Michael-type addition reaction between the  $\alpha,\beta$ -unsaturated carbonyl group within the glidobactin's 12-membered macrolactam ring and the N-terminal threonine residue of the proteasome's active  $\beta$ -subunits. This action primarily targets the chymotrypsin-like ( $\beta 5$ ) activity, and to a lesser extent, the trypsin-like ( $\beta 2$ ) activity, leading to a sustained blockade of proteasome function.

This document provides detailed protocols and data for the broader glidobactin class, which are directly applicable for researchers wishing to utilize **Glidobactin F** or its derivatives as chemical probes to explore proteasome biology, validate the proteasome as a drug target, and assess the cellular consequences of its inhibition.

## Data Presentation: Inhibitory Activity of Glidobactin Analogues

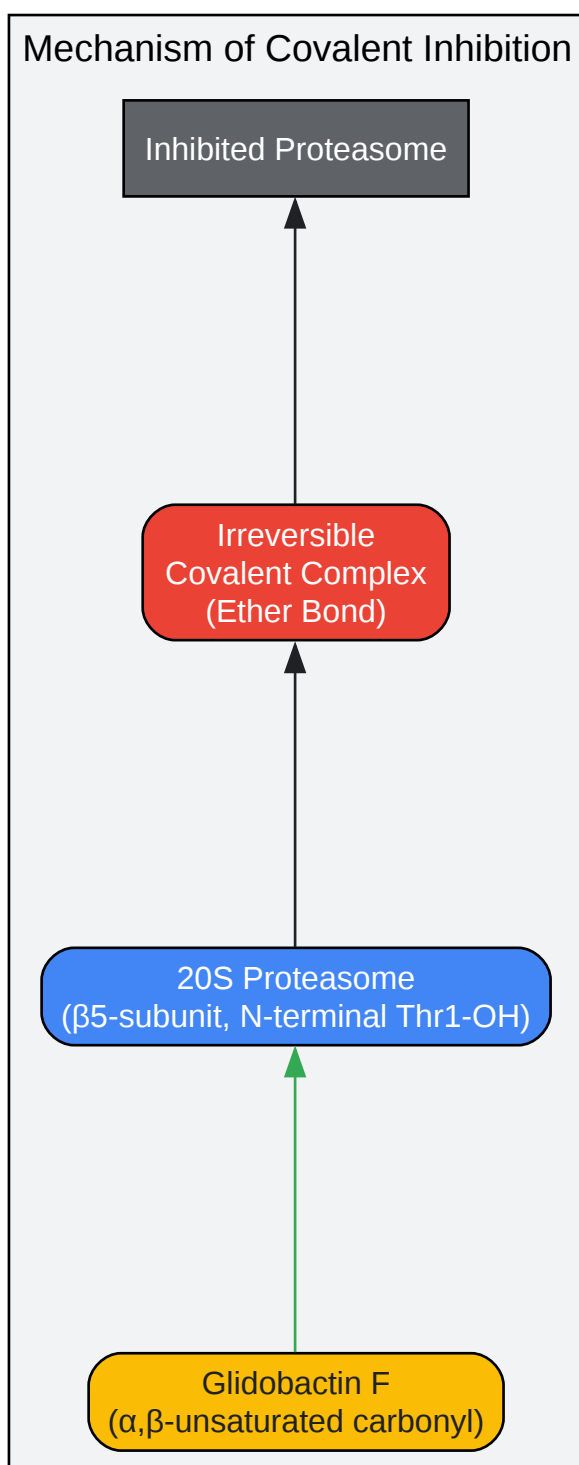
The following table summarizes the inhibitory potency (IC<sub>50</sub>) of well-studied glidobactin analogues against the catalytic subunits of the human and yeast 20S proteasome. This data serves as a reference for the expected activity profile of **Glidobactin F**.

Compound	Target Proteasome	Chymotrypsin-like (β5) IC <sub>50</sub> (nM)	Trypsin-like (β2) IC <sub>50</sub> (nM)	Caspase-like (β1) IC <sub>50</sub> (nM)
Glidobactin A	Yeast	19	>200	No Inhibition
Cepafungin I	Yeast	4	>200	No Inhibition
Glidobactin D	Human	5.2 ± 0.8	150 ± 25	> 10,000
GD-Probe-Biotin	Human	8.5 ± 1.2	210 ± 30	> 10,000
GD-Probe-Fluor	Human	9.1 ± 1.5	225 ± 35	> 10,000

Data sourced from studies on various glidobactin-like natural products (GLNPs) and their derivatives.

## Mechanism of Action and Signaling Pathways

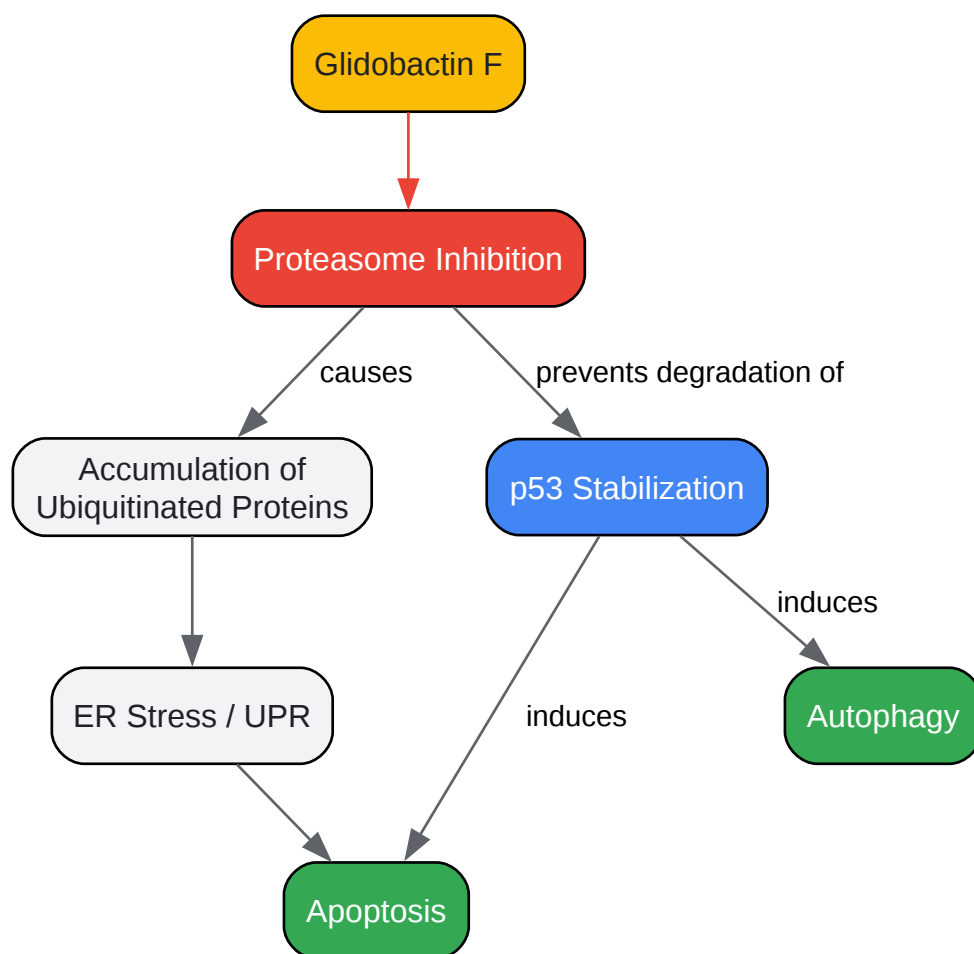
**Glidobactin F** is predicted to follow the established mechanism of the **glidobactin** family, acting as a covalent inhibitor of the proteasome's catalytic subunits.

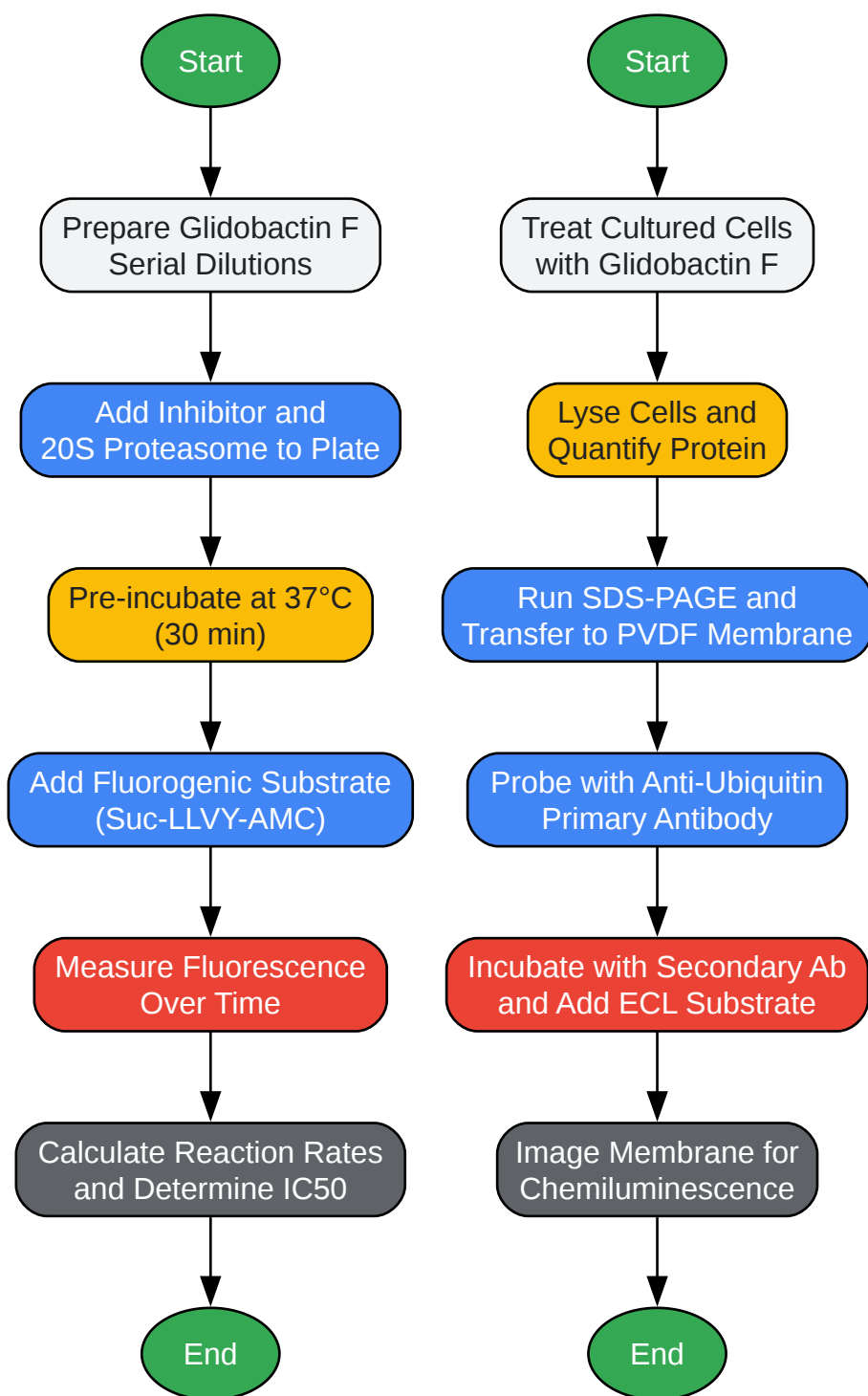


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Caption: Covalent inhibition of the proteasome by **Glidobactin F**.

The inhibition of the proteasome by glidobactins disrupts protein homeostasis, leading to the accumulation of regulatory proteins and triggering downstream signaling pathways that culminate in cell cycle arrest and apoptosis.





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